molecular formula C19H21N5O3 B11014035 N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(1H-pyrazol-1-yl)butanamide

N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-(1H-pyrazol-1-yl)butanamide

Cat. No.: B11014035
M. Wt: 367.4 g/mol
InChI Key: LGRIGGVDEPJBHK-INIZCTEOSA-N
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Description

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that features a pyrrolo[2,1-c][1,4]benzodiazepine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product with moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield improvement, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to involve binding to certain enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: A precursor used in the synthesis of the target compound.

    Imidazoles: Similar heterocyclic compounds with diverse biological activities.

    Benzodiazepines: Compounds with a similar core structure but different functional groups.

Uniqueness

N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical transformations and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(6aS)-6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C19H21N5O3/c25-17(5-2-9-23-10-3-8-20-23)21-13-6-7-15-14(12-13)19(27)24-11-1-4-16(24)18(26)22-15/h3,6-8,10,12,16H,1-2,4-5,9,11H2,(H,21,25)(H,22,26)/t16-/m0/s1

InChI Key

LGRIGGVDEPJBHK-INIZCTEOSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC3=C(C=C(C=C3)NC(=O)CCCN4C=CC=N4)C(=O)N2C1

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)CCCN4C=CC=N4)C(=O)N2C1

Origin of Product

United States

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